Cas no 74746-10-4 (ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-)

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 化学的及び物理的性質
名前と識別子
-
- ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-
- DB-389317
- STL387010
- 1-(2-bromo-4,5-dimethoxyphenyl)ethanone
- HS-6082
- CS-0331165
- SCHEMBL7112806
- AKOS000112369
- 1-(2-bromo-4,5-dimethoxyphenyl)ethan-1-one
- 74746-10-4
- MFCD00508283
-
- インチ: InChI=1S/C10H11BrO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3
- InChIKey: FBQFJZZXCVASCN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 257.98916g/mol
- どういたいしつりょう: 257.98916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB611659-5g |
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; . |
74746-10-4 | 5g |
€1867.10 | 2024-07-19 | ||
abcr | AB611659-250mg |
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; . |
74746-10-4 | 250mg |
€306.10 | 2024-07-19 | ||
Crysdot LLC | CD12036963-1g |
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone |
74746-10-4 | 97% | 1g |
$434 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401835-1g |
1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-one |
74746-10-4 | 97% | 1g |
¥4204.00 | 2024-07-28 | |
abcr | AB611659-1g |
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; . |
74746-10-4 | 1g |
€560.40 | 2024-07-19 | ||
Alichem | A019125341-1g |
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone |
74746-10-4 | 95% | 1g |
$459.90 | 2023-09-01 |
ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-に関する追加情報
Ethanone, 1-(2-Bromo-4,5-Dimethoxyphenyl): A Comprehensive Overview
Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl), also known by its CAS number 74746-10-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the second position of a phenyl ring that is further substituted with two methoxy groups at the fourth and fifth positions. The ethanone group attached to this substituted phenyl ring adds to the compound's versatility and reactivity.
The synthesis of Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) involves a series of carefully controlled reactions. Typically, the starting material is a substituted phenol derivative, which undergoes bromination and methylation steps to introduce the bromine and methoxy groups. The final step involves the introduction of the ethanone group through a Friedel-Crafts acylation reaction or other suitable methods. This multi-step synthesis highlights the compound's complexity and the precision required in its preparation.
Recent studies have shown that Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) exhibits promising biological activity. Researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, preliminary findings suggest that this compound may have antioxidant properties, making it a candidate for further investigation in the development of therapeutic agents.
In terms of applications, Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) has been utilized in various organic synthesis reactions as an intermediate. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, making it valuable in the construction of more complex molecules. Furthermore, its bromine substituent renders it susceptible to elimination reactions under specific conditions, providing chemists with another avenue for functional group transformations.
From an environmental perspective, understanding the fate and transport of Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) in natural systems is crucial. Recent research has focused on its degradation pathways under aerobic and anaerobic conditions. Findings indicate that microbial activity plays a significant role in breaking down this compound into less complex byproducts. However, further studies are needed to fully characterize its environmental impact and persistence.
In conclusion, Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) is a multifaceted compound with applications ranging from organic synthesis to potential therapeutic development. Its unique structure and reactivity make it a valuable tool for chemists and pharmacologists alike. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in various scientific disciplines.
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